Bis(((difluoromethyl)sulfinyl)oxy)ZINC

Catalog No.
S3173045
CAS No.
1355729-38-2; 1562989-18-7
M.F
C2H2F4O4S2Zn
M. Wt
295.53
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(((difluoromethyl)sulfinyl)oxy)ZINC

CAS Number

1355729-38-2; 1562989-18-7

Product Name

Bis(((difluoromethyl)sulfinyl)oxy)ZINC

IUPAC Name

difluoromethanesulfinic acid;zinc

Molecular Formula

C2H2F4O4S2Zn

Molecular Weight

295.53

InChI

InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5);

InChI Key

UGEYAPVLXKEKMP-UHFFFAOYSA-L

SMILES

C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn]

Solubility

not available

Bis(((difluoromethyl)sulfinyl)oxy)ZINC, also known as Zinc difluoromethanesulfinate, is an inorganic compound with the molecular formula C2H2F4O4S2Zn\text{C}_2\text{H}_2\text{F}_4\text{O}_4\text{S}_2\text{Zn}. It appears as a white crystalline solid and is utilized primarily in organic synthesis due to its ability to introduce difluoromethyl groups into various substrates. The compound is characterized by its high reactivity and operational simplicity, making it a valuable reagent in both academic and industrial chemistry settings .

  • Oxidation: The compound can be oxidized to form products with higher oxidation states.
  • Reduction: Under specific conditions, it can be reduced to yield lower oxidation state products.
  • Substitution: The difluoromethyl group can be substituted with other functional groups in the presence of suitable reagents.

These reactions are significant for synthesizing difluoromethylated compounds, which serve as important intermediates in organic synthesis.

The biological activity of Bis(((difluoromethyl)sulfinyl)oxy)ZINC has been explored primarily in drug development. It acts as a source of difluoromethyl radicals, which can modify biologically active molecules. This modification often enhances lipophilicity and metabolic stability, making it a useful tool for creating pharmaceutical candidates resistant to metabolic degradation by enzymes such as aldehyde oxidase . Additionally, its role in introducing difluoromethyl groups into heteroaromatic compounds suggests potential applications in the synthesis of new therapeutic agents .

The synthesis of Bis(((difluoromethyl)sulfinyl)oxy)ZINC typically involves the reaction of difluoromethanesulfinic acid with zinc chloride. This process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. In industrial applications, large-scale reactions utilize high-purity reagents and advanced purification techniques to maintain product consistency .

Bis(((difluoromethyl)sulfinyl)oxy)ZINC has diverse applications across various fields:

  • Organic Chemistry: It is used as a reagent for the difluoromethylation of organic substrates, including heteroarenes and thiols.
  • Pharmaceuticals: The compound is instrumental in developing new drugs that incorporate difluoromethyl groups, enhancing their pharmacological properties.
  • Agrochemicals: It is also applied in synthesizing agrochemical products with improved efficacy .

Interaction studies involving Bis(((difluoromethyl)sulfinyl)oxy)ZINC have demonstrated its ability to facilitate regioselective C-H functionalization in heterocycles. This property is particularly valuable for modifying drug candidates to improve their metabolic profiles. Research indicates that the compound's difluoromethylation can prevent undesirable oxidation at other functionalizable sites, thereby enhancing the selectivity of chemical transformations .

Several compounds share structural or functional similarities with Bis(((difluoromethyl)sulfinyl)oxy)ZINC:

Compound NameChemical FormulaUnique Features
Zinc trifluoromethanesulfinateZn CF3SO2)2\text{Zn CF}_3\text{SO}_2)_2Contains trifluoromethyl groups; used for different reactivity patterns.
Sodium 1,1-difluoroethanesulfinateNa C2H2F2SO2)\text{Na C}_2\text{H}_2\text{F}_2\text{SO}_2)Used for introducing difluoroalkyl groups.
Zinc trifluoromethanesulfonateZn CF3SO3)2\text{Zn CF}_3\text{SO}_3)_2Provides trifluoromethyl sulfonate functionality.
Zinc isopropylsulfinateZn C3H7SO2)2\text{Zn C}_3\text{H}_7\text{SO}_2)_2Used for introducing isopropyl groups; different reactivity compared to difluoromethylation.

Uniqueness

Bis(((difluoromethyl)sulfinyl)oxy)ZINC stands out due to its efficient incorporation of difluoromethyl groups into a wide variety of substrates under mild conditions. Its operational simplicity and effectiveness make it a preferred reagent for researchers looking to modify organic compounds without extensive reaction optimization.

Dates

Modify: 2023-07-25

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